

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

molecular structure and weight

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Compound of Interest

Compound Name: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

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An In-depth Technical Guide on 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

This guide provides a detailed overview of the molecular structure and weight of **2-Fluoro-4-(trifluoromethyl)phenylacetonitrile**, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound. Its key quantitative data are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₅ F ₄ N ^[1]
Molecular Weight	203.14 g/mol ^[1]
CAS Number	239087-11-7 ^[1]

Molecular Structure

The structure of **2-Fluoro-4-(trifluoromethyl)phenylacetonitrile** consists of a central benzene ring. This ring is substituted with a fluoro group at the second position, a trifluoromethyl group at the fourth position, and an acetonitrile group at the first position.

Caption: Molecular structure of **2-Fluoro-4-(trifluoromethyl)phenylacetonitrile**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would outline the specific reagents, reaction conditions, and analytical techniques (such as NMR, mass spectrometry, and HPLC) used to synthesize and characterize the molecule. For professionals seeking to utilize this compound, sourcing it from a reputable chemical supplier who provides a certificate of analysis is standard practice. The information provided, such as the CAS number 239087-11-7, is crucial for accurate identification and procurement.^[1]

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References

- 1. cenmed.com [cenmed.com]
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